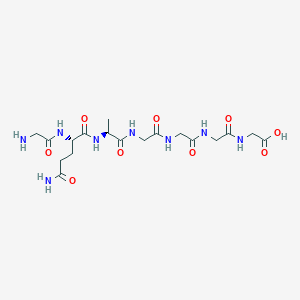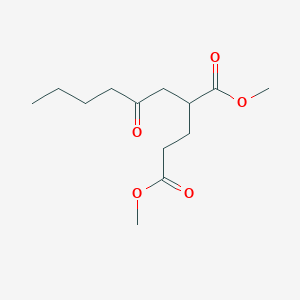
Dimethyl 2-(2-oxohexyl)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(2-oxohexyl)pentanedioate is an organic compound with the molecular formula C13H22O5 It is a derivative of pentanedioic acid and is characterized by the presence of two ester groups and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2-oxohexyl)pentanedioate typically involves the esterification of pentanedioic acid derivatives. One common method is the reaction of 2-oxohexanoic acid with dimethyl malonate in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product using techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(2-oxohexyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
Aplicaciones Científicas De Investigación
Dimethyl 2-(2-oxohexyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(2-oxohexyl)pentanedioate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of carboxylic acids and alcohols. Additionally, its ketone group can participate in redox reactions, influencing cellular redox states and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl glutarate: Similar in structure but lacks the ketone group.
Dimethyl 2-oxoglutarate: Contains a similar ester and ketone functionality but differs in the carbon chain length.
Dimethyl succinate: Similar ester groups but lacks the ketone group and has a shorter carbon chain
Uniqueness
Dimethyl 2-(2-oxohexyl)pentanedioate is unique due to the presence of both ester and ketone functionalities, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
476363-09-4 |
|---|---|
Fórmula molecular |
C13H22O5 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
dimethyl 2-(2-oxohexyl)pentanedioate |
InChI |
InChI=1S/C13H22O5/c1-4-5-6-11(14)9-10(13(16)18-3)7-8-12(15)17-2/h10H,4-9H2,1-3H3 |
Clave InChI |
PAEGQAOYUFYLAX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CC(CCC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
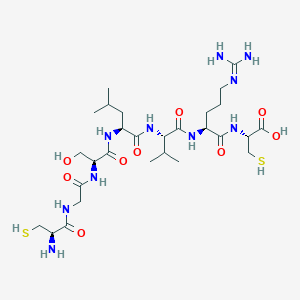
![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
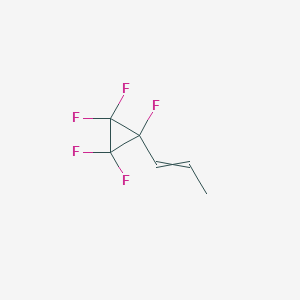
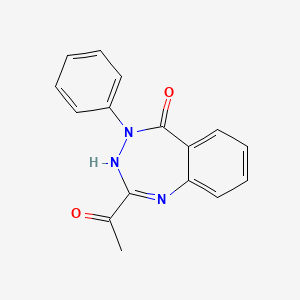
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
